Methyl 2-(acetylamino)-6-O-methyl-2-deoxy-α-D-galactopyranoside Methyl 2-(acetylamino)-6-O-methyl-2-deoxy-α-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 17296-07-0
VCID: VC0093347
InChI: InChI=1S/C10H19NO6/c1-5(12)11-7-9(14)8(13)6(4-15-2)17-10(7)16-3/h6-10,13-14H,4H2,1-3H3,(H,11,12)/t6-,7-,8+,9-,10+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COC)O)O
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol

Methyl 2-(acetylamino)-6-O-methyl-2-deoxy-α-D-galactopyranoside

CAS No.: 17296-07-0

Main Products

VCID: VC0093347

Molecular Formula: C10H19NO6

Molecular Weight: 249.26 g/mol

Methyl 2-(acetylamino)-6-O-methyl-2-deoxy-α-D-galactopyranoside - 17296-07-0

CAS No. 17296-07-0
Product Name Methyl 2-(acetylamino)-6-O-methyl-2-deoxy-α-D-galactopyranoside
Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-methoxy-6-(methoxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C10H19NO6/c1-5(12)11-7-9(14)8(13)6(4-15-2)17-10(7)16-3/h6-10,13-14H,4H2,1-3H3,(H,11,12)/t6-,7-,8+,9-,10+/m1/s1
Standard InChIKey MUFOKXBTKMBJLR-SPFKKGSWSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)O)O
SMILES CC(=O)NC1C(C(C(OC1OC)COC)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)COC)O)O
Synonyms Methyl 2-(acetylamino)-6-O-methyl-2-deoxy-α-D-galactopyranoside
PubChem Compound 22213756
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator